molecular formula C31H26N4O10 B14008394 4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid CAS No. 6625-42-9

4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid

Cat. No.: B14008394
CAS No.: 6625-42-9
M. Wt: 614.6 g/mol
InChI Key: JOBJOQOHDXIKBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenyl isocyanate with 4,4-bis(hydroxyphenyl)pentanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance efficiency and reduce costs. Purification steps, such as recrystallization or chromatography, are also crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The phenyl rings provide structural stability and facilitate interactions with other aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

    4,4-Bis(4-{[(4-aminophenyl)carbamoyl]oxy}phenyl)pentanoic acid: Similar structure but with amino groups instead of nitro groups.

    4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid: Contains methyl groups on the phenyl rings.

Uniqueness

4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6625-42-9

Molecular Formula

C31H26N4O10

Molecular Weight

614.6 g/mol

IUPAC Name

4,4-bis[4-[(4-nitrophenyl)carbamoyloxy]phenyl]pentanoic acid

InChI

InChI=1S/C31H26N4O10/c1-31(19-18-28(36)37,20-2-14-26(15-3-20)44-29(38)32-22-6-10-24(11-7-22)34(40)41)21-4-16-27(17-5-21)45-30(39)33-23-8-12-25(13-9-23)35(42)43/h2-17H,18-19H2,1H3,(H,32,38)(H,33,39)(H,36,37)

InChI Key

JOBJOQOHDXIKBU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)(C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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